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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

Cat. No.: B3029647 Get Quote

Introduction

Ethyl oct-2-enoate, a valuable unsaturated ester in various research and development

applications, exists as two stereoisomers: (E)-ethyl oct-2-enoate and (Z)-ethyl oct-2-enoate.

These geometric isomers, arising from the restricted rotation around the C2-C3 double bond,

exhibit distinct physicochemical and spectroscopic properties. This technical guide provides an

in-depth overview of the synthesis, characterization, and comparative data of these

stereoisomers, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties
The stereochemical configuration of the C2-C3 double bond significantly influences the

physical and spectroscopic properties of ethyl oct-2-enoate. The (E)-isomer, being more linear,

generally has a higher boiling point and refractive index compared to the more sterically

hindered (Z)-isomer. A comprehensive comparison of their properties is presented in the tables

below.

Table 1: Physicochemical Properties of Ethyl Oct-2-
enoate Stereoisomers
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Property (E)-ethyl oct-2-enoate (Z)-ethyl oct-2-enoate

Molecular Formula C₁₀H₁₈O₂[1] C₁₀H₁₈O₂[2]

Molecular Weight 170.25 g/mol [3] 170.25 g/mol [2]

CAS Number 7367-82-0[4] 35094-37-4

Boiling Point 94 °C @ 30 mmHg Data not readily available

Refractive Index (n²⁰/D) ~1.438 - 1.442 Data not readily available

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
Assignment

(E)-ethyl oct-2-enoate
(Predicted)

(Z)-ethyl oct-2-enoate
(Predicted)

H2 (vinyl) ~6.9 ppm (dt, J ≈ 15.6, 7.0 Hz) ~6.2 ppm (dt, J ≈ 11.5, 7.5 Hz)

H3 (vinyl) ~5.8 ppm (dt, J ≈ 15.6, 1.5 Hz) ~5.7 ppm (dt, J ≈ 11.5, 1.6 Hz)

-OCH₂CH₃ ~4.2 ppm (q, J ≈ 7.1 Hz) ~4.1 ppm (q, J ≈ 7.1 Hz)

-CH₂- (allylic) ~2.2 ppm (q, J ≈ 7.0 Hz) ~2.6 ppm (q, J ≈ 7.5 Hz)

-CH₂- chain ~1.3 - 1.5 ppm (m) ~1.3 - 1.5 ppm (m)

-OCH₂CH₃ ~1.3 ppm (t, J ≈ 7.1 Hz) ~1.2 ppm (t, J ≈ 7.1 Hz)

-CH₃ (terminal) ~0.9 ppm (t, J ≈ 7.0 Hz) ~0.9 ppm (t, J ≈ 7.0 Hz)

Note: Predicted chemical shifts and coupling constants are based on general principles of NMR

spectroscopy for similar α,β-unsaturated esters. The key distinguishing feature is the larger

vicinal coupling constant (J) for the vinyl protons in the (E)-isomer (~16 Hz) compared to the (Z)-

isomer (~12 Hz).[1]
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Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
Assignment

(E)-ethyl oct-2-enoate
(Predicted)

(Z)-ethyl oct-2-enoate
(Predicted)

C=O ~166 ppm ~165 ppm

C3 ~149 ppm ~148 ppm

C2 ~121 ppm ~120 ppm

-OCH₂- ~60 ppm ~59 ppm

-CH₂- (allylic) ~32 ppm ~28 ppm

-CH₂- chain ~31, 28, 22 ppm ~31, 27, 22 ppm

-OCH₂CH₃ ~14 ppm ~14 ppm

-CH₃ (terminal) ~14 ppm ~14 ppm

Note: Predicted chemical shifts are based on established correlations for similar compounds.

Table 4: Key IR and Mass Spectrometry Data
Spectroscopic Method (E)-ethyl oct-2-enoate (Z)-ethyl oct-2-enoate

IR (C=O stretch) ~1720 cm⁻¹ ~1715 cm⁻¹

IR (C=C stretch) ~1650 cm⁻¹ ~1645 cm⁻¹

IR (C-H out-of-plane bend) ~980 cm⁻¹ (trans) ~730 cm⁻¹ (cis)

Mass Spectrum (m/z) 170 (M+), 125, 97, 55 170 (M+), 125, 97, 55
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Note: The most significant difference in the IR spectra is the out-of-plane C-H bending vibration,

which is characteristic of the stereochemistry of the double bond. The mass spectra of the two

isomers are expected to be very similar due to fragmentation patterns being largely independent

of stereoisomerism in this case.

Experimental Protocols
The stereoselective synthesis of ethyl oct-2-enoate isomers can be reliably achieved through

olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for

this purpose, with variations allowing for the selective formation of either the (E) or (Z) isomer.

Synthesis of (E)-ethyl oct-2-enoate via Horner-
Wadsworth-Emmons Reaction
This protocol describes the synthesis of the (E)-isomer, which is typically favored under

standard HWE conditions.

Materials:

Triethyl phosphonoacetate

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Hexanal

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for inert atmosphere reactions
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Procedure:

Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq). b. Wash

the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant

the hexanes. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice

bath. d. Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. e.

After the addition is complete, allow the mixture to warm to room temperature and stir for 1

hour to ensure complete formation of the ylide.

Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Add hexanal (1.0 eq)

dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir

for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of

saturated aqueous NH₄Cl. b. Extract the product with diethyl ether or ethyl acetate. c.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and

concentrate the solution under reduced pressure. e. Purify the crude product by flash column

chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-ethyl

oct-2-enoate.

Triethyl phosphonoacetate
+

NaH in THF

Phosphonate Ylide
Formation

Horner-Wadsworth-Emmons
Reaction

Hexanal

Aqueous Workup
(NH4Cl) Extraction Column

Chromatography (E)-ethyl oct-2-enoate

Click to download full resolution via product page

Synthesis of (E)-ethyl oct-2-enoate.

Synthesis of (Z)-ethyl oct-2-enoate via Still-Gennari
Modification of the HWE Reaction
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To favor the formation of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is

employed. This method utilizes a phosphonate with electron-withdrawing groups and a specific

base/solvent system.

Materials:

Bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate

Potassium bis(trimethylsilyl)amide (KHMDS)

18-Crown-6

Anhydrous Tetrahydrofuran (THF)

Hexanal

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Preparation of the Still-Gennari Reagent: a. In a flame-dried, three-necked round-bottom

flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl)

(diethoxyphosphoryl)acetate (1.0 eq) and 18-crown-6 (1.1 eq) in anhydrous THF. b. Cool the

solution to -78 °C using a dry ice/acetone bath.

Olefination Reaction: a. Add KHMDS (1.0 eq, as a solution in THF) dropwise to the cooled

phosphonate solution. Stir for 30 minutes at -78 °C. b. Add hexanal (1.0 eq) dropwise to the

reaction mixture. c. Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated

aqueous NH₄Cl. b. Allow the mixture to warm to room temperature. c. Extract the product

with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous

MgSO₄. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude
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product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient)

to yield predominantly (Z)-ethyl oct-2-enoate.

Bis(2,2,2-trifluoroethyl)
(diethoxyphosphoryl)acetate
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Synthesis of (Z)-ethyl oct-2-enoate.

Conclusion
The (E) and (Z) stereoisomers of ethyl oct-2-enoate possess distinct properties that are a direct

consequence of their geometric differences. The Horner-Wadsworth-Emmons reaction and its

Still-Gennari modification provide reliable and stereoselective synthetic routes to these

compounds. The comprehensive data and detailed protocols presented in this guide are

intended to facilitate further research and application of these important molecules in various

scientific disciplines. The ability to selectively synthesize and characterize each isomer is

crucial for understanding their specific biological activities and for their application in the

development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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